Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate is an organic compound with the molecular formula C9H17NO3. It is a derivative of hexanoic acid and features an amino group and a keto group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate typically involves the condensation of 5-methylhexanoic acid with an amino acid derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound’s amino and keto groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
- 3-(Carbamoylmethyl)-5-methylhexanoic acid
Uniqueness
Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate |
InChI |
InChI=1S/C10H19NO3/c1-7(2)4-8(5-9(11)12)6-10(13)14-3/h7-8H,4-6H2,1-3H3,(H2,11,12) |
InChI Key |
GAVADYDSIYXWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)N)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.